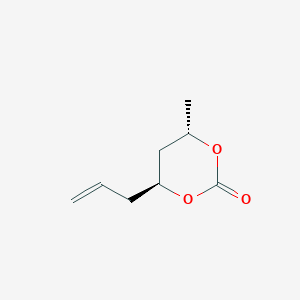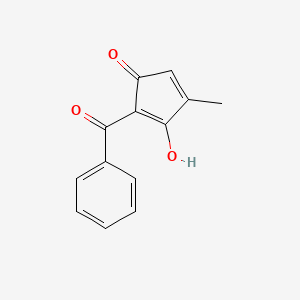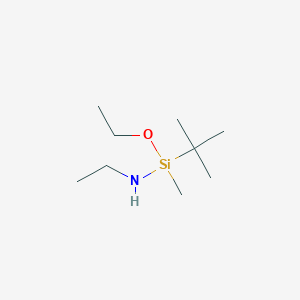
(4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one is an organic compound with a unique structure that includes a dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
(4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
科学的研究の応用
(4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development.
Industry: This compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which (4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- (4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxane
- (4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-ol
Uniqueness
(4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one is unique due to its specific dioxane ring structure and the presence of both methyl and prop-2-en-1-yl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
918819-69-9 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
(4S,6S)-4-methyl-6-prop-2-enyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C8H12O3/c1-3-4-7-5-6(2)10-8(9)11-7/h3,6-7H,1,4-5H2,2H3/t6-,7-/m0/s1 |
InChIキー |
CEGPMBQTYCBHMK-BQBZGAKWSA-N |
異性体SMILES |
C[C@H]1C[C@@H](OC(=O)O1)CC=C |
正規SMILES |
CC1CC(OC(=O)O1)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol](/img/structure/B14190148.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester](/img/structure/B14190162.png)



![1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile](/img/structure/B14190187.png)
![{2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14190190.png)
![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)
![(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one](/img/structure/B14190199.png)


![1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one](/img/structure/B14190215.png)
